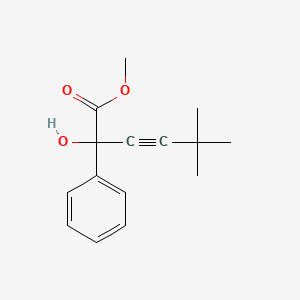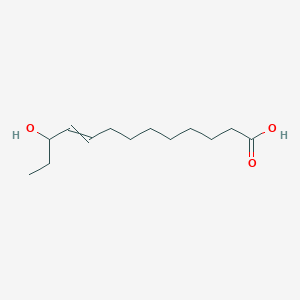
N~1~-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine: is an organic compound that belongs to the class of aliphatic amines. This compound is characterized by the presence of two primary amine groups and a tertiary amine group, making it a triamine. The structure of this compound includes a butane backbone with an amino group at each end and an additional amino group attached to a 2,2-dimethylpropyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with butane-1,4-diamine and 3-amino-2,2-dimethylpropyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The butane-1,4-diamine is reacted with 3-amino-2,2-dimethylpropyl chloride under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: In an industrial setting, the production of N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various polymers and resins.
Biology: In biological research, this compound is used as a cross-linking agent for proteins and nucleic acids. It helps in studying the structural and functional properties of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. It can be used in the design of enzyme inhibitors or receptor antagonists.
Industry: In the industrial sector, N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine is used in the production of specialty chemicals, adhesives, and coatings. It is also employed in the manufacture of corrosion inhibitors and surfactants.
Wirkmechanismus
The mechanism of action of N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. In the case of receptors, it can act as an agonist or antagonist by binding to the receptor sites and modulating their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Butane-1,4-diamine: A simpler diamine with two primary amine groups.
N~1~-(2-Aminoethyl)butane-1,4-diamine: A triamine with a different side chain.
N~1~-(3-Aminopropyl)butane-1,4-diamine: Another triamine with a propyl side chain.
Uniqueness: N1-(3-Amino-2,2-dimethylpropyl)butane-1,4-diamine is unique due to the presence of the 2,2-dimethylpropyl side chain, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
105090-79-7 |
|---|---|
Molekularformel |
C9H23N3 |
Molekulargewicht |
173.30 g/mol |
IUPAC-Name |
N'-(4-aminobutyl)-2,2-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H23N3/c1-9(2,7-11)8-12-6-4-3-5-10/h12H,3-8,10-11H2,1-2H3 |
InChI-Schlüssel |
PZXYEEVEXMHYCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)CNCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


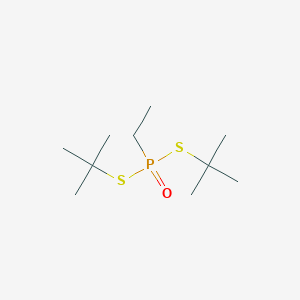

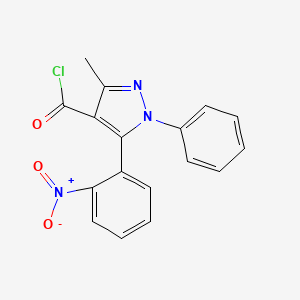
![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)



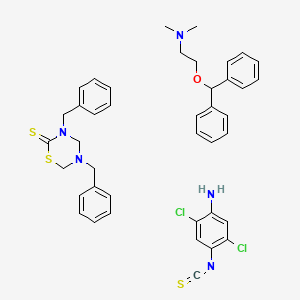
![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)
![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)
